4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate
Description
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate is a synthetic coumarin derivative featuring a benzopyran (chromen) core with a 4-methyl group, a 2-oxo substituent, a 3-phenyl group, and a benzoate ester at the 6-position. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
Molecular Formula |
C23H16O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) benzoate |
InChI |
InChI=1S/C23H16O4/c1-15-19-14-18(26-22(24)17-10-6-3-7-11-17)12-13-20(19)27-23(25)21(15)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
SLNDUTCTLZHJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-6-yl benzoate and 3-phenyl-2H-chromen-2-one.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated processes. This ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.
Receptor Binding: It binds to specific receptors, modulating cellular signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
This compound () shares a benzoate ester and a substituted heterocyclic ring but differs in key structural aspects:
- Ring System: The target compound contains a fused benzopyran (chromen) ring, whereas the compared compound has a non-fused pyran ring.
- Substituents: The 3-phenyl group in the target compound contrasts with the 4-methoxyphenoxy group in the pyran derivative. The phenyl group may contribute to greater steric hindrance, affecting molecular packing in crystalline states and solubility .
| Property | 4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl Benzoate | 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl Benzoate |
|---|---|---|
| Core Structure | Benzopyran (chromen) | Pyran |
| Substituents | 4-Methyl, 3-phenyl, 6-benzoate | 4-Methoxy-phenoxy, 6-methyl, 3-oxo, 6-benzoate |
| Lipophilicity | High (aromatic groups) | Moderate (methoxy group reduces lipophilicity) |
| Crystallinity | Likely high (rigid fused ring) | Moderate (flexible pyran ring) |
Comparison with Alkyl Benzoates (Methyl, Ethyl, Propyl Benzoates)
Alkyl benzoates () are simpler esters lacking the chromen core. Key differences include:
- Molecular Complexity : The target compound’s chromen ring introduces extended π-conjugation, altering electronic properties and UV-Vis spectra compared to alkyl benzoates.
- Applications : Alkyl benzoates are widely used in cosmetics as emollients, whereas chromen-based benzoates may have niche roles in pharmaceuticals or materials science .
- Stability : The bulky chromen system may reduce ester hydrolysis rates compared to smaller alkyl benzoates, which are more prone to enzymatic or chemical degradation .
| Property | This compound | Methyl Benzoate |
|---|---|---|
| Molecular Weight | ~368.4 g/mol (calculated) | 136.15 g/mol |
| Solubility | Low in water (high aromaticity) | 2.4 g/L in water (20°C) |
| Use Case | Potential pharmaceutical agent | Cosmetic ingredient |
Comparison with Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
This structurally complex benzoate () shares a chromen core but differs in substituents:
- Ring Fusion : The compared compound features a benzo[c]chromen system (additional fused benzene ring), enhancing planarity and electronic delocalization.
- Substituent Position : The 8-methoxy and 6-oxo groups may influence hydrogen-bonding interactions and solubility compared to the target compound’s 4-methyl and 3-phenyl groups .
| Property | Target Compound | Benzo[c]chromen Derivative |
|---|---|---|
| Ring Fusion | Single benzene fused to pyran (chromen) | Double benzene fused (benzo[c]chromen) |
| Key Substituents | 4-Methyl, 3-phenyl | 8-Methoxy, 6-oxo, oxymethyl linkage |
| Potential Bioactivity | Antimicrobial (inferred from coumarin analogs) | Enhanced fluorescence (extended conjugation) |
Research Findings and Implications
- Synthetic Challenges : The benzoate ester in the target compound may require selective protection-deprotection strategies during synthesis, unlike simpler alkyl benzoates .
- Biological Activity : While alkyl benzoates (e.g., methyl benzoate) exhibit low toxicity (LD₅₀ > 2000 mg/kg in rats), the chromen core in the target compound could introduce cytotoxicity, necessitating further studies .
- Analytical Methods: HPLC-UV methods (as used for denatonium benzoate in ) are applicable for quantifying the target compound, though its low solubility may require methanol or acetonitrile as mobile phases .
Biological Activity
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzoate is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent studies and findings.
Molecular Formula: C23H16O4
Molecular Weight: 356.4 g/mol
IUPAC Name: (4-methyl-2-oxo-3-phenylchromen-6-yl) benzoate
Structure: The compound features a chromen ring system with a benzoate ester group, enhancing its reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-methyl-2-oxo-2H-chromen-6-yl benzoate and 3-phenyl-2H-chromen-2-one. This reaction is facilitated by acidic or basic catalysts, followed by purification methods such as recrystallization or chromatography.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Activity:
- The compound inhibits key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators.
2. Antimicrobial Properties:
- Studies have shown that coumarin derivatives possess significant antimicrobial activity against various bacteria and fungi. The specific compound has been evaluated for its effectiveness against pathogens, although detailed data on its spectrum of activity remain limited.
3. Anticancer Potential:
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition:
- By inhibiting COX and LOX enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes, leading to anti-inflammatory effects.
Receptor Binding:
- The compound may bind to specific receptors involved in cellular signaling pathways, modulating various biological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylcoumarin | C10H9O2 | Simple coumarin structure; used in fluorescence applications |
| 7-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties; used in pharmaceuticals |
| Coumarin | C9H6O2 | Basic structure; serves as a precursor for many derivatives |
| 4-Methyl-2-Oxo-3-Phenyl-Coumarin | C23H16O4 | Enhanced biological activity due to phenyl and benzoate groups |
The presence of a phenyl group and a benzoate ester moiety in 4-methyl-2-oxo-3-phenyllbenzoate enhances its biological activity profile compared to simpler coumarins.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of coumarins, including 4-methyl-2-oxo-3-phenyllbenzoate:
- In Vitro Studies:
- Cytotoxicity Tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
